Product packaging for 4-(3-Chloro-phenyl)-pyrimidine-2-thiol(Cat. No.:CAS No. 1231244-54-4)

4-(3-Chloro-phenyl)-pyrimidine-2-thiol

Cat. No.: B1455244
CAS No.: 1231244-54-4
M. Wt: 222.69 g/mol
InChI Key: UEDKERUVKVJBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-phenyl)-pyrimidine-2-thiol is a synthetic organic compound belonging to the pyrimidine class, characterized by a chlorine-substituted phenyl ring at the 4-position and a thiol group at the 2-position of the pyrimidine core. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel antimicrobial and anticancer agents. Key Research Applications and Value: Antimicrobial Research: Pyrimidine-2-thiol derivatives have demonstrated potent in vitro antimicrobial activity against a panel of Gram-positive bacteria (e.g., S. aureus , B. subtilis ) and Gram-negative bacteria (e.g., E. coli , P. aeruginosa ), as well as fungal strains such as C. albicans . The presence of electron-withdrawing groups, like chlorine on the phenyl ring, is known to enhance this biological activity . Anticancer and Cytotoxic Activity: Hybrid molecules containing the 2-thiopyrimidine scaffold have shown promising cytotoxic effects against various human cancer cell lines, including leukemia (K-562), breast (MCF-7), and colon (HT-29) cancers . Research indicates these compounds can act as multi-targeted agents, with mechanisms involving the inhibition of key signaling proteins like STAT3 and STAT5a, or kinases such as PI3Kδ, leading to cell cycle arrest and the induction of apoptosis . Enzyme Inhibition: This class of compounds serves as a versatile scaffold for designing enzyme inhibitors. Pyrimidine-clubbed molecules are investigated as potential dihydrofolate reductase (DHFR) inhibitors for fighting antibiotic-resistant bacteria . Furthermore, pyrimidine-thiol conjugates have shown inhibitory effects on carbonic anhydrase isoforms . Structural Insights: The exocyclic thiol group at the 2-position is a key functional handle that allows for further chemical modifications and can participate in tautomerism . The compound can be synthesized via cyclocondensation reactions, such as the reaction of appropriate chalcone precursors with thiourea in the presence of a base . Disclaimer: This product is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2S B1455244 4-(3-Chloro-phenyl)-pyrimidine-2-thiol CAS No. 1231244-54-4

Properties

IUPAC Name

6-(3-chlorophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKERUVKVJBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695029
Record name 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231244-54-4
Record name 6-(3-Chlorophenyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(3-Chloro-phenyl)-pyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

  • Anticancer Properties : Studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines, including human colon carcinoma and breast cancer cells .
  • Antimicrobial Activity : It has been evaluated for its effectiveness against several bacterial strains and fungi, showing promising results in inhibiting growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways, affecting cellular proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : It influences the production of ROS, which plays a vital role in cellular signaling and apoptosis .
  • Interaction with Biomolecules : The thiol group in the compound allows it to interact with various biomolecules, potentially leading to altered cellular responses.

Structure-Activity Relationship (SAR)

The SAR studies have shown that the presence of electron-withdrawing groups, such as chlorine, enhances the biological activity of pyrimidine derivatives. For instance:

  • Compounds with a chlorine substituent at the phenyl ring demonstrated improved antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Variations in substitution patterns on the pyrimidine ring significantly affect the potency and selectivity of these compounds against different microbial strains.

Anticancer Activity

A study conducted on a series of pyrimidine derivatives, including this compound, revealed that:

  • The compound exhibited cytotoxicity with an IC50 value in the micromolar range against human leukemia cells.
  • Mechanistic studies indicated that it induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

In antimicrobial assays, this compound was tested against various pathogens:

PathogenActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant inhibition32 µg/mL
Escherichia coliModerate inhibition64 µg/mL
Candida albicansWeak inhibition128 µg/mL

These results indicate that while the compound shows potential as an antimicrobial agent, further optimization may be required to enhance its efficacy against certain pathogens .

Scientific Research Applications

Synthesis of 4-(3-Chloro-phenyl)-pyrimidine-2-thiol

The synthesis of this compound typically involves the condensation of appropriate precursors under basic conditions. The compound can be synthesized through a multi-step process that includes the formation of chalcones followed by reaction with thiourea. This method has been shown to yield high-purity compounds suitable for biological testing .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives, including this compound. Research has indicated that this compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values have been determined using standard methods, revealing effective inhibition at concentrations as low as 50 μg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies conducted at the National Cancer Institute have shown that this compound can induce cytotoxic effects on non-small cell lung cancer cells (HOP-92), with promising results indicating its potential as an antitumor agent . The structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance its efficacy against different cancer types.

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, this compound has been assessed for anticonvulsant activity. Compounds derived from pyrimidines have shown comparable effects to established anticonvulsants like phenytoin in various models, indicating their potential use in treating epilepsy and related disorders .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized a series of pyrimidine derivatives, including this compound, and evaluated their antimicrobial activity. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum efficacy .
  • Anticancer Screening : In vitro studies performed at the National Cancer Institute assessed the cytotoxicity of this compound against a panel of 60 human tumor cell lines. The compound exhibited selective toxicity towards specific cancer types, suggesting its potential as a lead compound for further development .
  • Pharmacological Insights : A review highlighted the importance of pyrimidine derivatives in drug discovery, noting that modifications to the thiol group can significantly influence biological activity. This underscores the versatility of compounds like this compound in medicinal chemistry .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities between 4-(3-chlorophenyl)pyrimidine-2-thiol and related compounds:

Compound Name Substituents on Pyrimidine Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
4-(3-Chlorophenyl)pyrimidine-2-thiol 4-(3-Cl-phenyl), 2-thiol C₁₀H₇ClN₂S 222.69 Hypothesized ligand or covalent inhibitor
4-(4-Chlorophenyl)pyrimidine-2-thiol 4-(4-Cl-phenyl), 2-thiol C₁₀H₇ClN₂S 222.69 Commercial availability; used in drug discovery
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 1-(4-Cl-phenyl), 4,4,6-trimethyl, saturated ring C₁₃H₁₅ClN₂S 266.79 Antibacterial, antitumor, calcium channel blocker
4-(2-Thienyl)pyrimidine-2-thiol 4-(thiophen-2-yl), 2-thiol C₈H₅N₂S₂ 193.27 Potential use in materials science
4-(Pyridin-3-yl)pyrimidine-2-thiol 4-(pyridin-3-yl), 2-thiol C₉H₆N₃S 188.23 Ligand for metal complexes

Key Observations :

  • Substituent Position : The 3-chloro vs. 4-chloro substitution on the phenyl ring (e.g., in 4-(4-chlorophenyl)pyrimidine-2-thiol ) may alter electronic distribution and steric hindrance, impacting reactivity and binding interactions .
  • Heterocyclic Replacements : Replacing the phenyl group with thienyl or pyridinyl moieties (e.g., 4-(2-thienyl)pyrimidine-2-thiol ) introduces π-π stacking or metal-coordination capabilities .

Pharmacological and Functional Properties

    Preparation Methods

    Preparation via Thiourea Cyclization of Chalcones

    One of the most established routes to synthesize 4-(3-chloro-phenyl)-pyrimidine-2-thiol derivatives involves the cyclization of chalcones with thiourea under basic or acidic conditions.

    • Starting materials: Chalcones bearing the 3-chlorophenyl substituent are prepared typically by Claisen-Schmidt condensation of acetyl derivatives with 3-chlorobenzaldehyde.
    • Cyclization: The chalcone is reacted with thiourea in the presence of a base such as sodium hydroxide or a catalytic amount of acid in solvents like ethanol or 1,4-dioxane.
    • Reaction conditions: Refluxing for 12 to 24 hours is common, with reaction progress monitored by thin-layer chromatography.
    • Work-up: After completion, the reaction mixture is cooled, poured into ice water, and the precipitated product is filtered, dried, and recrystallized from ethanol.

    This method yields the desired pyrimidine-2-thiol with the 3-chlorophenyl substitution at position 4, typically with moderate to good yields (around 69-72%) and melting points in the range of 168-182 °C depending on the exact substitution pattern.

    Synthesis via Reaction of Divinyl Ketones with Thiourea

    An alternative and efficient approach reported involves the reaction of divinyl ketones with thiourea through a tandem aza-Michael addition, nucleophilic addition, and aromatization sequence:

    • Procedure: A mixture of divinyl ketone (1 mmol), thiourea (1.5 mmol), and potassium hydroxide (2 mmol) in ethanol (5 mL) is stirred at 80°C for 8 hours.
    • Mechanism: The initial aza-Michael addition forms an intermediate that undergoes intramolecular cyclization and dehydration to yield the pyrimidine-2-thiol derivative.
    • Purification: The reaction mixture is extracted with ethyl acetate, washed, dried, concentrated, and purified by column chromatography using petroleum ether and ethyl acetate (10:1).
    • Advantages: This method provides an efficient and facile synthesis route with good control over substitution patterns and high purity products.

    While this method is described for 4-arylethyl-6-arylpyrimidine-2-thiols, it is adaptable for chloro-substituted phenyl derivatives by selecting appropriate divinyl ketone precursors.

    Comparative Data Table for Preparation of this compound and Related Compounds

    Method Starting Materials Conditions Yield (%) Reaction Time Purification Notes
    Chalcone-Thiourea Cyclization 3-Chlorophenyl chalcone + thiourea Reflux in ethanol or dioxane, base or acid catalysis, 12-24 h ~69-72 12-24 h Recrystallization Moderate yield, classical method
    Divinyl Ketone-Thiourea Reaction Divinyl ketone + thiourea + KOH Stir at 80°C in ethanol, 8 h Not specified (generally good) 8 h Column chromatography Efficient tandem reaction, adaptable

    Research Findings and Observations

    • The chalcone-thiourea method is widely used due to the accessibility of chalcones and straightforward reaction conditions. It allows for diverse substitution patterns on the phenyl ring, including 3-chloro, with consistent yields and product purity.
    • The divinyl ketone method offers a more modern and efficient alternative, reducing reaction time and providing a one-pot tandem reaction sequence that simplifies synthesis.
    • Both methods require careful monitoring by thin-layer chromatography and purification steps to isolate the pure pyrimidine-2-thiol derivatives.
    • Spectroscopic characterization (IR, NMR, MS) confirms the formation of the thiol group and the pyrimidine ring system, with characteristic SH stretching vibrations around 2560-2360 cm^-1 and proton signals corresponding to the pyrimidine and substituted phenyl protons.
    • Reaction conditions such as solvent choice, temperature, and catalyst/base presence significantly influence yield and purity.

    Q & A

    Q. What synthetic methodologies are most effective for preparing 4-(3-Chloro-phenyl)-pyrimidine-2-thiol?

    • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example:
    • Step 1 : React 3-chlorophenylboronic acid with a pyrimidine precursor (e.g., 2-mercaptopyrimidine) under Suzuki-Miyaura coupling conditions (Pd catalysts, base, and solvent like DMF) .
    • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%).
      Characterization typically involves 1H^1H/13C^{13}C NMR, FT-IR (for -SH stretch at ~2500 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

    Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

    • Methodological Answer :
    • X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) to determine bond angles, dihedral angles, and confirm the thiol group’s position .
    • NMR : Use 1H^1H-15N^{15}N HMBC to verify pyrimidine ring substitution patterns and assess hydrogen bonding between -SH and adjacent nitrogen atoms .

    Q. What are the key reactivity trends of the thiol group in this compound?

    • Methodological Answer :
    • Oxidation : Test reactivity with H2 _2O2 _2 (forms disulfide bridges) or iodine (quantitative thiol titration) .
    • Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions (K2 _2CO3 _3, DMF) to form thioether derivatives .

    Advanced Research Questions

    Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

    • Methodological Answer :
    • Step 1 : Identify critical variables (catalyst loading, temperature, solvent polarity) using a fractional factorial design (e.g., 2k^k design) .
    • Step 2 : Apply response surface methodology (RSM) to model interactions between variables. For example, central composite design (CCD) can optimize Pd(OAc)2 _2 concentration (0.5–2.0 mol%) and temperature (80–120°C) .
    • Step 3 : Validate predictions with confirmatory runs (error <5%) .

    Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms?

    • Methodological Answer :
    • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to compare energy barriers for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
    • Kinetic Modeling : Apply microkinetic simulations (software: Gaussian or ORCA) to predict rate-determining steps and validate against experimental Arrhenius data .

    Q. What strategies address discrepancies in reported biological activity data?

    • Methodological Answer :
    • Meta-Analysis : Aggregate data from PubChem and academic literature (e.g., IC50 _{50} values) and apply ANOVA to identify outliers due to assay variability (e.g., cell line differences) .
    • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., Cl position) with target binding affinities .

    Q. How can environmental fate studies be designed for this compound?

    • Methodological Answer :
    • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution (pH 7.4) and monitor degradation via LC-MS. Compare half-lives with computational predictions (EPI Suite) .
    • Soil Sorption : Use batch equilibrium experiments (OECD Guideline 106) with varying organic matter content to measure Koc _{oc} values .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(3-Chloro-phenyl)-pyrimidine-2-thiol
    Reactant of Route 2
    4-(3-Chloro-phenyl)-pyrimidine-2-thiol

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.